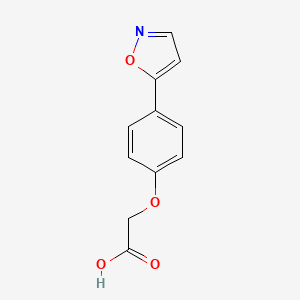

2-(4-(Isoxazol-5-yl)phenoxy)acetic acid

Description

Significance of Isoxazole (B147169) and Phenoxyacetic Acid Scaffolds in Medicinal Chemistry

The isoxazole ring and the phenoxyacetic acid moiety are well-established and highly valued structural motifs in the field of drug discovery. Their prevalence in a wide array of therapeutic agents underscores their importance and versatility.

Isoxazole Scaffold:

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural unit is a key component in numerous pharmaceuticals due to its diverse biological activities. The isoxazole nucleus is known to be a versatile scaffold that can be readily functionalized to modulate physicochemical and pharmacokinetic properties, leading to enhanced therapeutic potential.

Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological effects, as detailed in the table below.

| Biological Activity | Examples of Isoxazole-Containing Drugs |

| Anti-inflammatory | Valdecoxib (a COX-2 inhibitor) |

| Antibacterial | Cloxacillin, Oxacillin |

| Antiviral | --- |

| Antifungal | --- |

| Anticancer | --- |

Phenoxyacetic Acid Scaffold:

Phenoxyacetic acid and its derivatives have long been recognized for their wide range of biological activities. This scaffold consists of a phenyl ring linked to an acetic acid moiety through an ether bond. This structural arrangement has proven to be a successful template for the development of various therapeutic agents.

The biological activities associated with phenoxyacetic acid derivatives are extensive and varied, as summarized in the table below.

| Biological Activity | Research Findings on Phenoxyacetic Acid Derivatives |

| Hypolipidemic | A novel series of 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives showed significant hypolipidemic activity in rats. nih.gov |

| Anti-inflammatory | Certain phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors. nih.gov |

| Antihypertensive | --- |

| Antidiabetic | Phenoxyacetic acids have been explored as PPARδ partial agonists. nih.gov |

| Anticancer | Some 2-arylbenzoxazole acetic acid derivatives have shown potential as anticancer agents. core.ac.uk |

Overview of 2-(4-(Isoxazol-5-yl)phenoxy)acetic Acid in Research Context

The compound this compound represents a chemical entity that strategically combines the isoxazole and phenoxyacetic acid scaffolds. This molecular architecture suggests the potential for a synergistic or unique pharmacological profile. While extensive, dedicated research on this specific molecule is not widely available in the public domain, its structure is of significant interest to medicinal chemists.

The synthesis of related structures, such as 4-phenoxy-phenyl isoxazoles and various substituted phenoxyacetic acids, has been documented in the scientific literature. tandfonline.comnih.gov These studies often focus on the development of agents with specific biological targets, such as acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy or peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders. semanticscholar.orgmdpi.com

Given the well-documented activities of its parent scaffolds, this compound is a logical candidate for investigation in several therapeutic areas. The isoxazole moiety could contribute to anti-inflammatory or antimicrobial properties, while the phenoxyacetic acid portion is known to be associated with hypolipidemic and other metabolic regulatory effects. The combined structure, therefore, presents a promising starting point for the design of novel therapeutic agents. Further research is warranted to synthesize and evaluate the specific biological activities and potential therapeutic applications of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

2-[4-(1,2-oxazol-5-yl)phenoxy]acetic acid |

InChI |

InChI=1S/C11H9NO4/c13-11(14)7-15-9-3-1-8(2-4-9)10-5-6-12-16-10/h1-6H,7H2,(H,13,14) |

InChI Key |

SYAHFXGOGBQXKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Isoxazol 5 Yl Phenoxy Acetic Acid and Its Derivatives

General Synthetic Strategies for Isoxazole (B147169) Ring Systems

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in many biologically active compounds. Its synthesis has been extensively studied, leading to a variety of effective methods for its construction.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely used methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction. edu.krdresearchgate.netresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. edu.krdnanobioletters.com Nitrile oxides, which are unstable and usually generated in situ, react readily with dipolarophiles (alkynes or alkenes) to form the isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.netresearchgate.net

The in situ generation of nitrile oxides can be achieved through various methods, such as the dehydrogenation of aldoximes using reagents like chloramine-T or N-chlorosuccinimide (NCS). researchgate.netsemanticscholar.org The reaction of the resulting nitrile oxide with a terminal alkyne provides a direct route to 3,5-disubstituted isoxazoles. nih.govnih.gov This method is highly versatile, allowing for the introduction of a wide range of substituents on the isoxazole ring by varying the starting aldoxime and alkyne. edu.krd

| Reactants | Reaction Type | Product | Key Features |

| Nitrile Oxide + Alkyne | 1,3-Dipolar Cycloaddition | Isoxazole | High regioselectivity, versatile for introducing substituents. nih.govnih.gov |

| Nitrile Oxide + Alkene | 1,3-Dipolar Cycloaddition | Isoxazoline | Forms a partially saturated ring. researchgate.net |

Transition Metal-Catalyzed Approaches to Isoxazoles

Transition metal catalysis has emerged as a pivotal tool in the synthesis and functionalization of isoxazoles, offering novel pathways and increased efficiency. rsc.orgresearchgate.net Various transition metals, including copper, palladium, and iron, have been employed to catalyze the formation of the isoxazole ring. nih.govresearchgate.net

Copper(I)-catalyzed procedures, for instance, allow for the rapid, one-pot synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov Palladium-catalyzed reactions have also been developed for the synthesis of highly functionalized isoxazoles. acs.org These methods often proceed under mild conditions and exhibit high regioselectivity. nih.gov Transition metal-catalyzed reactions can also be used for the post-synthetic modification of the isoxazole ring, enabling the introduction of further functional groups. rsc.org

Condensation Reactions for Isoxazole Formation

Condensation reactions provide another classical yet effective route to isoxazole derivatives. nanobioletters.comsci-hub.ru A common approach involves the reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine (B1172632). sci-hub.ru The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring.

This method is particularly useful for the synthesis of isoxazol-5(4H)-ones, which can be obtained through a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. semnan.ac.irresearchgate.net The choice of reaction conditions, such as the solvent and catalyst, can influence the reaction rate and yield. researchgate.net

| Reactants | Reaction Type | Product | Key Features |

| 1,3-Dicarbonyl Compound + Hydroxylamine | Condensation | Isoxazole | Classical method, good for specific substitution patterns. sci-hub.ru |

| Aldehyde + β-Ketoester + Hydroxylamine | Three-Component Condensation | Isoxazol-5(4H)-one | Efficient one-pot synthesis. semnan.ac.irresearchgate.net |

Metal-Free Synthetic Routes and Green Chemistry Considerations for Isoxazoles

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. bohrium.com This has led to the exploration of metal-free and green chemistry approaches for isoxazole synthesis. mdpi.compreprints.orgrsc.org

Metal-free 1,3-dipolar cycloaddition reactions can be promoted by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Furthermore, the use of green solvents like water or solvent-free conditions has been reported to be effective for isoxazole synthesis. semnan.ac.irmdpi.comnih.gov Ultrasound irradiation is another green technique that can accelerate reaction rates, improve yields, and minimize the formation of byproducts in isoxazole synthesis. mdpi.compreprints.org These methods align with the principles of green chemistry by reducing waste, avoiding toxic reagents, and improving energy efficiency. bohrium.commdpi.com

Synthetic Approaches to Phenoxyacetic Acid Scaffolds

The phenoxyacetic acid moiety is a key structural component of many herbicides and pharmaceuticals. Its synthesis is typically achieved through the formation of an ether linkage between a phenol (B47542) and an acetic acid derivative.

Williamson Ether Synthesis in Phenoxyacetic Acid Derivatization

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers, including phenoxyacetic acids. wikipedia.orgtaylorandfrancis.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com

To synthesize a phenoxyacetic acid, a phenol is first deprotonated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide. miracosta.eduyoutube.com This phenoxide then acts as a nucleophile and reacts with an α-haloacetic acid, such as chloroacetic acid, to form the desired phenoxyacetic acid. miracosta.edu The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. miracosta.edu This method is robust and can be applied to a wide range of substituted phenols. wikipedia.org

| Reactants | Reaction Type | Product | Key Features |

| Phenol + α-Haloacetic Acid + Base | Williamson Ether Synthesis (SN2) | Phenoxyacetic Acid | Versatile, widely applicable for ether formation. wikipedia.orgtaylorandfrancis.com |

Microwave-Assisted and Solvent-Free Methods for Phenoxyacetic Acid Synthesis

In recent years, there has been a significant shift towards more environmentally benign and efficient chemical synthesis methods. Microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools in this regard, offering several advantages over conventional heating methods for the synthesis of phenoxyacetic acid derivatives. These advantages include dramatically reduced reaction times, higher yields, and often, cleaner reaction profiles.

One notable approach involves the direct reaction of a phenol with a haloacetic acid in the presence of a base, facilitated by microwave irradiation. This method can often be performed without a solvent, further enhancing its green credentials. For instance, the synthesis of various 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been successfully achieved using a solvent-free, catalyst-free microwave-assisted method. This approach not only simplifies the experimental setup but also provides the desired products in high yields (up to 85%) within a remarkably short reaction time of just 6 minutes. farmaciajournal.com

The general applicability of microwave-assisted synthesis for phenoxyacetic acid derivatives is well-documented. The reaction typically involves the nucleophilic substitution of a halide on the acetic acid moiety by a phenoxide ion. The high-frequency electromagnetic waves in a microwave oven directly and efficiently heat the reaction mixture, leading to a significant acceleration of the reaction rate. This rapid heating also minimizes the formation of side products that can occur with prolonged heating in conventional methods.

The table below summarizes a comparison between conventional and microwave-assisted synthesis for a representative phenoxyacetic acid derivative.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Phenoxyacetic Acid Derivative

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional | Several hours | 42% | Reflux in aqueous medium |

| Microwave-Assisted | 6 minutes | 85% | Solvent-free, catalyst-free |

This data clearly illustrates the significant improvements in efficiency and yield offered by microwave-assisted, solvent-free synthesis.

Targeted Synthesis of 2-(4-(Isoxazol-5-yl)phenoxy)acetic Acid Analogs

The synthesis of the target compound, this compound, and its analogs requires a more elaborate strategy that involves the formation of both the ether linkage and the isoxazole ring. The order of these bond-forming events and the choice of starting materials are crucial for a successful synthesis.

Strategies for Coupling Isoxazole and Phenoxyacetic Acid Moieties

A key challenge in the synthesis of this compound is the effective coupling of the isoxazole ring system with the phenoxyacetic acid backbone. A plausible and efficient strategy involves a multi-step sequence that begins with the formation of the isoxazole-phenol core, followed by the introduction of the acetic acid side chain.

One well-established method for constructing the isoxazole ring is through a [3+2] dipolar cycloaddition reaction. A synthetic route for structurally similar 4-phenoxy-phenyl isoxazoles provides a valuable template for this approach. tandfonline.comsemanticscholar.org This strategy can be adapted to first synthesize 4-(isoxazol-5-yl)phenol (B1436758), which then serves as a precursor for the final product.

The synthesis of the 4-(isoxazol-5-yl)phenol intermediate can be envisioned as follows:

Ether formation: A nucleophilic aromatic substitution reaction between a phenol and an activated aryl halide, such as 4-fluorobenzaldehyde, can be used to form the diaryl ether linkage.

Oxime formation: The resulting aldehyde is then converted to its corresponding aldoxime by treatment with hydroxylamine.

Hydroximoyl chloride formation: The aldoxime is subsequently chlorinated, typically with N-chlorosuccinimide (NCS), to generate a hydroximoyl chloride intermediate.

[3+2] Cycloaddition: This reactive intermediate then undergoes a [3+2] dipolar cycloaddition with an appropriate alkyne to construct the isoxazole ring.

Once the 4-(isoxazol-5-yl)phenol intermediate is obtained, the acetic acid moiety can be introduced via a Williamson ether synthesis. This involves the alkylation of the phenolic hydroxyl group with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. mdpi.com The final step is the hydrolysis of the resulting ester to yield the desired this compound.

Precursor Design and Intermediate Derivatization

The design of precursors is a critical aspect of the synthesis of this compound and its analogs. The choice of starting materials will ultimately determine the substitution pattern of the final compounds.

For the synthesis of the parent compound, the key precursors would be 4-hydroxybenzaldehyde (B117250) and a suitable alkyne for the cycloaddition step. To create analogs with substitutions on the phenyl ring of the phenoxy group, one could start with appropriately substituted phenols.

A common and versatile precursor for the phenoxyacetic acid moiety is a substituted 4-nitrophenol (B140041). The nitro group can serve as a precursor to other functional groups or be reduced to an amino group after the ether linkage is formed. For example, ethyl 2-(4-nitrophenoxy)acetate can be synthesized by reacting 4-nitrophenol with ethyl bromoacetate. mdpi.com The nitro group in this intermediate can then be selectively reduced to an amine, providing a handle for further derivatization. mdpi.com

The derivatization of intermediates offers a powerful strategy for generating a library of analogs. For instance, the aldehyde intermediate formed after the initial etherification can be reacted with a variety of reagents to introduce different functional groups before the formation of the isoxazole ring. Similarly, the primary amine formed from the reduction of the nitro group can be acylated or alkylated to introduce a range of substituents.

The synthesis of 4-phenoxy-phenyl isoxazole derivatives has demonstrated the feasibility of modifying the terminal groups to explore structure-activity relationships. tandfonline.comsemanticscholar.org For example, after the isoxazole ring is formed, a protecting group can be removed to reveal a reactive functional group, such as a primary amine, which can then be condensed with various acyl chlorides or isocyanates to produce a diverse set of amides and ureas. semanticscholar.org

The table below outlines some key intermediates and their potential for derivatization to create analogs of this compound.

Table 2: Key Intermediates and Derivatization Strategies

| Intermediate | Potential Derivatization | Resulting Analog Feature |

|---|---|---|

| Substituted Phenol | Use of various substituted phenols in the initial etherification step. | Substitution on the phenyl ring of the phenoxy group. |

| Aldehyde Intermediate | Reaction with organometallic reagents or other nucleophiles. | Introduction of diverse functional groups on the phenyl ring bearing the isoxazole. |

| Amino Intermediate | Acylation, alkylation, or sulfonylation of the amino group. | A variety of substituted amine derivatives. |

By carefully selecting precursors and employing strategic derivatization of key intermediates, a wide range of analogs of this compound can be synthesized for further investigation.

Structure Activity Relationship Sar of 2 4 Isoxazol 5 Yl Phenoxy Acetic Acid Derivatives

Influence of Isoxazole (B147169) Ring Substituents on Biological Activity

The isoxazole ring is a versatile heterocyclic scaffold, and modifications to its substituents have been shown to significantly modulate the biological profiles of various derivatives, including those with analgesic, anticancer, anti-inflammatory, and antimicrobial properties. ijpca.orgijpca.org The nature and position of these substituents play a pivotal role in determining the compound's potency and efficacy.

Studies on various isoxazole-containing compounds have demonstrated that the introduction of specific functional groups can enhance biological activity. For instance, in the context of antibacterial agents, the presence of methoxy (B1213986), dimethylamino, and bromine groups on a phenyl ring attached to the isoxazole core has been shown to improve efficacy. ijpca.org Similarly, for anticancer applications, SAR studies have indicated that electron-donating groups, such as methoxy substituents on an associated benzene (B151609) ring, can enhance cytotoxic activity. mdpi.com Conversely, the presence of electron-withdrawing groups like fluorine or trifluoromethyl (-CF3) on a phenyl ring connected to the isoxazole moiety has been linked to potent cytotoxicity and inhibitory activities against enzymes like sPLA2. nih.gov

In a specific series of 5-(thiophen-2-yl)isoxazoles developed as anti-breast cancer agents, SAR analysis highlighted the importance of a trifluoromethyl (–CF3) group at the 4-position of the isoxazole ring. rsc.org This, combined with an electron-rich trimethoxyphenyl group at the 3-position, was crucial for superior activity. rsc.org The substitution pattern is key; for example, 4,5-diarylisoxazoles displayed greater antimitotic activity than their 3,4-diarylisoxazole counterparts. mdpi.com These findings underscore that both the electronic properties and the spatial arrangement of substituents on the isoxazole ring are critical determinants of the biological action of 2-(4-(isoxazol-5-yl)phenoxy)acetic acid derivatives.

Impact of Phenoxy Moiety Modifications on Potency and Selectivity

Modifications to the phenoxy moiety of the this compound scaffold are instrumental in tuning the potency and selectivity of these compounds, particularly for targets such as cyclooxygenase (COX) enzymes. The phenoxy ring acts as a crucial linker, and substitutions on this ring can directly influence how the molecule fits into the active site of a target protein.

Research on a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors has provided clear SAR insights. A notable finding was that the incorporation of a bromine atom at the 4-position of the phenoxy ring led to a significant increase in inhibitory activity against COX-2. nih.gov This suggests that a bulky, electronegative substituent at this position is favorable for binding.

The table below illustrates the impact of phenoxy ring substitution on COX-2 inhibition for a series of related compounds.

| Compound | Substitution on Phenoxy Ring | COX-2 IC50 (µM) |

| 5a | H | 0.97 |

| 5b | H | 0.37 |

| 5c | H | 0.13 |

| 5d | 4-Bromo | 0.08 |

| 5e | 4-Bromo | 0.07 |

| 5f | 4-Bromo | 0.06 |

| Data derived from a study on phenoxy acetic acid derivatives as selective COX-2 inhibitors. nih.gov |

Role of the Acetic Acid Chain in Ligand-Target Interactions

The acetic acid chain is a critical pharmacophoric element in this compound derivatives, playing a direct role in anchoring the ligand to its biological target through key molecular interactions. This acidic moiety is often essential for establishing high-affinity binding, particularly with enzymes like COX-2.

Molecular docking studies of phenoxyacetic acid derivatives within the COX-2 active site have elucidated the specific interactions of the acetic acid group. The carboxylate moiety of the chain has been shown to form crucial hydrogen bonds with key amino acid residues. mdpi.com Specifically, it interacts with the side chains of Arginine (Arg513) and Histidine (His90), while the carbonyl group within the carboxylate engages in an additional hydrogen bond with Tyrosine (Tyr355). mdpi.com These interactions are vital for the proper orientation and stabilization of the inhibitor within the enzyme's binding pocket, thereby contributing significantly to its inhibitory potency.

Furthermore, modifications of this chain, such as converting the carboxylic acid to its corresponding hydrazide or various amides, have been explored. While these changes can alter the compound's physicochemical properties and potential applications, the fundamental role of the terminal acidic or polar group in forming directed interactions with the target protein remains a central theme in the SAR of this class of molecules.

Comparative SAR Studies with Related Heterocyclic Phenoxyacetic Acid Derivatives

To better understand the unique contribution of the isoxazole ring, it is useful to compare the SAR of this compound derivatives with analogues where the isoxazole is replaced by other heterocyclic systems. These comparative studies reveal how subtle changes in the heterocycle's electronics and geometry can profoundly affect biological activity.

In studies targeting the Zika virus, isoxazole-containing compounds demonstrated a better profile of cellular activity and toxicity compared to structurally similar oxazole (B20620) and imidazole (B134444) derivatives. nih.gov This suggests that the specific arrangement of nitrogen and oxygen atoms in the isoxazole ring is advantageous for this particular antiviral activity.

Similarly, when compared to triazole derivatives with identical substituents, isoxazole-based compounds exhibited stronger antileishmanial activity. mdpi.com This superiority indicates that the isoxazole core may provide a more optimal geometry or electronic distribution for binding to the leishmanial target.

The choice between isoxazole and its isomer, oxazole, can also be critical. The dipole moment of isoxazole (3.0 D) is significantly different from that of oxazole (1.7 D). nih.gov This difference in electronic properties can lead to distinct dipole-dipole interactions with the target protein, which can translate into substantial differences in binding affinity and potency. nih.gov For instance, in one series of inhibitors, the oxazole-containing compound was more active, and this was attributed to a more favorable dipole-dipole interaction with the target compared to the isoxazole isomer. nih.gov

Comparisons with sulfur-containing heterocycles like thiazole (B1198619) have also been performed. In the development of antitubercular agents, hybrid structures containing both isoxazole and thiazole moieties have yielded compounds with high inhibitory activity against Mycobacterium tuberculosis. nih.govresearchgate.net Such comparative analyses are invaluable for rational drug design, allowing researchers to select the most suitable heterocyclic core to optimize interactions with a specific biological target.

Preclinical Pharmacological Investigations and Biological Activities

Modulation of Lipid Metabolism: Hypolipidemic Activity

The phenoxyacetic acid framework is a well-established pharmacophore in drugs designed to manage dyslipidemia. Research into derivatives of 2-(4-(isoxazol-5-yl)phenoxy)acetic acid has substantiated the potential of this chemical class to modulate lipid levels.

While comprehensive in vitro and in silico data specifically for this compound are not widely detailed in the available literature, the activity of its close analogs provides significant insight. Studies on a series of 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives have demonstrated significant hypolipidemic activity in vivo. nih.gov In rat models of triton-induced hyperlipidemia, certain derivatives were shown to substantially decrease serum levels of total cholesterol (TCH), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). nih.gov Concurrently, these compounds prompted an increase in high-density lipoprotein (HDL) levels. nih.gov

The observed effects from these in vivo studies on key lipid parameters are summarized below.

| Compound | Effect on Total Cholesterol (TCH) | Effect on Triglycerides (TG) | Effect on LDL | Effect on VLDL | Effect on HDL |

| Derivative 5a | ↓ | ↓ | ↓ | ↓ | ↑ |

| Derivative 5d | ↓ | ↓ | ↓ | ↓ | ↑ |

| Derivative 5g | ↓ | ↓ | ↓ | ↓ | ↑ |

| (Data sourced from a study on 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives) nih.gov |

The primary mechanism implicated in the hypolipidemic action of phenoxyacetic acid derivatives is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPAR-α subtype. nih.govsemanticscholar.org PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. semanticscholar.org

Activation of PPAR-α in the liver stimulates the transcription of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels. It also increases the production of apolipoprotein A-I, a key component of HDL, thereby raising HDL cholesterol levels. nih.gov A potent and selective PPAR-α agonist, LY518674, which shares a phenoxyalkanoic acid structure, was found to have an IC50 of approximately 24 nM for PPAR-α activation. nih.gov This activation led to a significant, dose-dependent increase in serum HDL-c and apoA-1 mRNA levels in human apolipoprotein A-1 transgenic mice. nih.gov These findings strongly suggest that the lipid-lowering effects of the this compound scaffold are mediated through the PPAR-α activation pathway.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. The isoxazole (B147169) and phenoxyacetic acid moieties are present in several compounds investigated for their anti-inflammatory properties.

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. mdpi.com The isozymes COX-1 and COX-2 are key targets; while COX-1 is constitutive, COX-2 is inducible and often upregulated during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Derivatives of phenoxy acetic acid and compounds containing the isoxazole ring have demonstrated potent and selective COX-2 inhibitory activity. mdpi.comnih.govnih.gov For instance, a series of novel phenoxy acetic acid derivatives showed significant COX-2 inhibition with IC50 values in the nanomolar range, indicating strong pharmacological potential. mdpi.com Similarly, certain 4,5-diphenyl-4-isoxazolines have been identified as highly potent and selective COX-2 inhibitors. nih.gov

The table below presents the COX inhibitory activity of representative compounds from these related structural classes.

| Compound Class | Representative Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Phenoxy Acetic Acid Derivative | Compound 5f | >100 | 0.06 | >1667 |

| 4,5-Diphenyl-4-isoxazoline | Compound 13j | 258 | 0.004 | 64500 |

| Isoxazole Derivative | Compound C6 | >50 | 0.55 | >90 |

| (Data collated from multiple studies on related compounds) mdpi.comnih.govnih.gov |

These data highlight the potential of the this compound structure to act as a selective COX-2 inhibitor.

Beyond direct COX inhibition, compounds with the phenoxy acetic acid scaffold have been shown to modulate other key inflammatory pathways. Studies have demonstrated that potent derivatives can significantly lower the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and reduce the production of Prostaglandin E2 (PGE-2). nih.gov In one study, tested compounds lowered TNF-α by up to 64.88% and PGE-2 by up to 60.58%, indicating a broader anti-inflammatory profile that extends beyond the cyclooxygenase pathway. nih.gov

Antineoplastic and Antiproliferative Activities

The isoxazole moiety is a constituent of various compounds explored for their anticancer properties. Research on derivatives of this compound has revealed significant antiproliferative activities against several human cancer cell lines.

A key mechanism identified for this activity is the inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for de novo fatty acid synthesis, which is often upregulated in malignant cells to support rapid proliferation. nih.govsemanticscholar.org A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as ACC inhibitors. One derivative, compound 6g, exhibited potent ACC inhibitory activity with an IC50 of 99.8 nM. nih.gov

The antiproliferative effects of these compounds were assessed against a panel of human cancer cell lines, with some derivatives showing potent cytotoxicity. nih.gov The mechanism of action was found to involve the reduction of intracellular malonyl-CoA levels, leading to cell cycle arrest at the G0/G1 phase and the induction of apoptosis. nih.govsemanticscholar.org

| Compound | Cell Line | Antiproliferative IC50 (µM) |

| Compound 6g | A549 (Lung Carcinoma) | 1.10 |

| HepG2 (Hepatocellular Carcinoma) | 1.73 | |

| MDA-MB-231 (Breast Adenocarcinoma) | 1.50 | |

| Compound 6l | A549 (Lung Carcinoma) | 0.22 |

| HepG2 (Hepatocellular Carcinoma) | 0.26 | |

| MDA-MB-231 (Breast Adenocarcinoma) | 0.21 | |

| (Data from a study on 4-phenoxy-phenyl isoxazole derivatives) nih.gov |

Furthermore, other related isoxazole acetic acid derivatives have demonstrated antitumor effects through different mechanisms. For example, a nitric oxide (NO)-donating derivative, GIT-27NO, was shown to affect the viability of numerous human and rodent tumor cell lines, triggering either apoptotic or autophagic cell death. nih.gov This effect was mediated by the release of NO and the subsequent production of reactive oxygen species. nih.gov

Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation. nih.govescholarship.org The inhibition of ACC is therefore considered a promising strategy for cancer therapy. escholarship.org A series of 4-phenoxy-phenyl isoxazoles, which are structurally related to this compound, have been synthesized and evaluated as novel ACC inhibitors. nih.govsemanticscholar.org

Within this series, certain compounds demonstrated potent inhibitory activity against the ACC1 isoform. For instance, compound 6g from one study showed the most significant ACC inhibitory activity with an IC₅₀ value of 99.8 nM, comparable to the known ACC inhibitor CP-640186. nih.gov Another compound, 6l , while showing slightly less enzymatic inhibition, exhibited the strongest cytotoxic effects against several cancer cell lines. nih.govnih.gov The anticancer activity of these 4-phenoxy-phenyl isoxazoles was linked to their ability to decrease intracellular levels of malonyl-CoA, the product of the ACC-catalyzed reaction. nih.govnih.gov This reduction in malonyl-CoA leads to the arrest of the cell cycle and the induction of apoptosis. nih.gov

The cytotoxic activity of these compounds was evaluated against cancer cell lines known for high expression of ACC1, such as A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). nih.govsemanticscholar.org Compound 6l was particularly effective, with IC₅₀ values of 0.22 µM in A549 cells, 0.26 µM in HepG2 cells, and 0.21 µM in MDA-MB-231 cells. nih.govnih.gov These findings underscore the potential of the 4-phenoxy-phenyl isoxazole scaffold as a basis for developing novel anticancer therapeutics targeting fatty acid metabolism. nih.gov

Table 1: ACC Inhibition and Cytotoxicity of Representative 4-Phenoxy-Phenyl Isoxazoles

| Compound | hACC1 IC₅₀ (nM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|---|---|

| 6g | 99.8 | - | - | - |

| 6l | - | 0.22 | 0.26 | 0.21 |

Modulation of Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. nih.govdoi.org Consequently, targeting components of this pathway is an attractive therapeutic strategy. scienceopen.com Research into the structural simplification of natural products that inhibit this pathway has led to the identification of isoxazole-containing compounds as potential modulators.

One study identified that carnosic acid could disrupt the β-catenin/BCL9 protein-protein interaction, thereby inhibiting Wnt/β-catenin signaling. nih.gov Through structural simplification, a derivative, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (S11 ), was discovered. This compound exhibited significant proliferation inhibition against the SW480 colorectal cancer cell line, which has a hyperactive Wnt pathway, with an IC₅₀ value of 9.56 ± 0.91 μM. nih.gov This demonstrated a favorable selectivity index of 3.0 against cancer cells with overactive Wnt signaling, highlighting the potential of the isoxazole scaffold in selectively targeting this oncogenic pathway. nih.gov

Disruption of Protein-Protein Interactions (e.g., β-catenin/BCL9, GATA4/NKX2-5)

Targeting protein-protein interactions (PPIs) that are critical for oncogenic signaling or pathological processes represents a frontier in drug discovery.

β-catenin/BCL9 Interaction: The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is essential for the transcriptional activity of β-catenin in Wnt-driven cancers. nih.govnih.gov Disrupting this complex is a key strategy to inhibit oncogenic Wnt signaling. researchgate.netresearchgate.net As mentioned previously, the isoxazole derivative S11 was identified as an inhibitor of the Wnt/β-catenin pathway, acting through the disruption of the β-catenin/BCL9 interaction. nih.gov This demonstrates the applicability of isoxazole-based compounds in the development of small-molecule PPI inhibitors for cancer therapy.

GATA4/NKX2-5 Interaction: The transcription factors GATA4 and NKX2-5 are critical for heart development and are involved in the pathological remodeling of the heart in response to stress. nih.govnih.gov They physically interact to synergistically activate cardiac gene expression, and this interaction is implicated in cardiomyocyte hypertrophy. acs.orgoulu.fi Small molecules that inhibit the GATA4–NKX2-5 interaction have been identified as having potential for promoting myocardial repair after cardiac injury. researchgate.net A phenylisoxazole carboxamide was identified as a hit compound that could inhibit this transcriptional synergy. acs.org Subsequent exploration of the chemical space around this scaffold revealed that the aromatic isoxazole substituent plays a key role in the inhibition of the GATA4–NKX2-5 interaction. acs.org These findings suggest that isoxazole derivatives could be developed to treat cardiac hypertrophy and heart failure by targeting this specific PPI. oulu.firesearchgate.net

Induction of Oxidative Stress and Apoptosis in Cancer Cell Lines

Inducing apoptosis (programmed cell death) in cancer cells is a primary goal of many cancer therapies. The isoxazole nucleus has been incorporated into novel synthetic compounds designed to act as anticancer agents by stimulating apoptosis. nih.govnih.gov

Studies on 4-phenoxy-phenyl isoxazoles, which are potent ACC inhibitors, found that they induce apoptosis in MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.govnih.gov This pro-apoptotic activity is a direct consequence of ACC inhibition, which leads to cell cycle arrest at the G0/G1 phase. nih.govnih.gov Other novel 3,4-isoxazolediamide derivatives have also demonstrated significant pro-apoptotic activities in human erythroleukemic K562 cells. nih.govnih.gov For example, some derivatives induced apoptosis in over 80-90% of treated K562 cells. nih.gov Furthermore, an isoxazole derivative of usnic acid was shown to induce endoplasmic reticulum (ER) stress in breast cancer cells, which subsequently leads to a form of cell death with features of both apoptosis and paraptosis. mdpi.com The induction of oxidative stress is a common mechanism by which many chemotherapeutic agents kill cancer cells, and various natural and synthetic compounds can enhance treatment efficacy by increasing reactive oxygen species (ROS) production within tumors. mdpi.com

Table 2: Pro-Apoptotic Activity of Isoxazole Derivatives in K562 Cells

| Compound | Concentration | Total Apoptosis (%) |

|---|---|---|

| Isoxazole 4 | 100 nM | 80.10 |

| Isoxazole 8 | 10 µM | 90.60 |

| Isoxazole 11 | 200 µM | 88.50 |

Antimicrobial and Antiviral Potential

Antibacterial Activity Profiling

The isoxazole scaffold is a component of various compounds that have been investigated for antimicrobial properties. nih.gov A range of isoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, certain new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showed antibacterial activity primarily against Gram-positive bacterial strains, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 3.91 mg/L. nih.gov Similarly, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene analog were active against Pseudomonas aeruginosa and Escherichia coli. researchgate.net The broad interest in isoxazolines and related heterocycles stems from their reported antimicrobial activities, among other biological effects. nih.gov

Antifungal and Antitubercular Considerations

Antifungal Activity: Isoxazole derivatives have also been screened for their potential as antifungal agents. A library of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles was evaluated, and several compounds were found to be active against various fungal pathogens. nih.gov Additionally, a series of 2-(N-aryloxy acetyl)-5-(2'-hydroxy phenyl)-1,3,4-oxadiazole derivatives, which share structural motifs with the subject compound, showed notable antifungal activity against phytopathogenic fungi like Fusarium oxysporum. ignited.in

Antitubercular Activity: With the rise of drug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new antitubercular (anti-TB) drugs. nih.gov The isoxazole scaffold has been a key feature in the rational design of new anti-TB agents. nih.gov A series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters were found to have potent activity, with some compounds exhibiting nanomolar efficacy against replicating bacteria and low micromolar activity against non-replicating bacteria. nih.gov These compounds were also effective against isoniazid, rifampin, and streptomycin-resistant strains. nih.gov Furthermore, substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been reported as having strong bactericidal activity against Mycobacterium tuberculosis strains while showing low cytotoxicity towards eukaryotic cells. nih.gov

Antiviral Efficacy Studies

Following extensive searches, no preclinical studies evaluating the antiviral efficacy of this compound have been identified. Research on related structural motifs, such as isoxazole nucleosides or other phenoxy acetic acid derivatives, has shown antiviral potential against various viruses. nih.govnih.gov However, these findings cannot be directly attributed to this compound, for which specific in vitro or in vivo antiviral data remains unpublished.

Other Emerging Biological Activities

There is no available scientific literature detailing the preclinical antidiabetic effects of this compound. The isoxazole scaffold is present in various compounds investigated for their potential in managing diabetes, often through mechanisms like activating AMPK/PEPCK/G6Pase pathways or inhibiting α-amylase. nih.govnih.govresearchgate.net Similarly, derivatives of phenoxyalkanoic acid have been explored as potential therapies for type 2 diabetes. mdpi.com Despite these broader trends, specific studies to determine if this compound possesses hypoglycemic or insulin-sensitizing properties have not been reported.

Preclinical investigations into the analgesic properties of this compound are absent from the current scientific record. While some derivatives of phenoxy acetamide (B32628) and other molecules containing the isoxazole ring have been assessed for their pain-relieving potential, no such data exists for the specific compound . core.ac.uksemanticscholar.orgnih.gov Therefore, its capacity to act as an analgesic agent has not been scientifically evaluated.

Mechanistic Elucidation at the Molecular and Cellular Level

Enzyme Kinetic Studies and Binding Affinities

No specific data from enzyme kinetic studies or binding affinity assays for 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid are available in the public domain. Such studies would be essential to determine if this compound acts as an inhibitor, activator, or substrate for any particular enzyme and to quantify its binding strength to a target protein.

Cellular Pathway Analysis (e.g., Cell Cycle, Apoptosis)

There is no published research on the effects of this compound on cellular pathways such as the cell cycle or apoptosis. Cellular pathway analysis would be necessary to understand the physiological responses of cells to this compound and to identify the signaling cascades it may modulate.

Receptor-Ligand Interaction Dynamics

Information regarding the interaction of this compound with any specific biological receptors is not available. Studies on receptor-ligand interaction dynamics would be required to identify its molecular targets and to characterize the nature of the binding, such as whether it is an agonist or antagonist.

Gene Expression Profiling and Protein Modulation

There are no available data from gene expression profiling or protein modulation studies for this compound. Such analyses would provide insights into the downstream cellular effects of the compound, revealing which genes and proteins are up- or down-regulated upon treatment.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. For derivatives and structural analogs of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid, docking studies have been instrumental in identifying potential protein targets and elucidating key molecular interactions that govern their biological activity.

Research on structurally related 4-phenoxy-phenyl isoxazoles has identified Acetyl-CoA carboxylase (ACC) as a potential target. semanticscholar.org Docking simulations of these compounds into the ACC binding site have helped to understand the structure-activity relationships and guide the synthesis of more potent inhibitors. semanticscholar.org Similarly, isoxazole (B147169) derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are well-known targets for anti-inflammatory drugs. researchgate.netfrontiersin.org These simulations reveal critical interactions, such as hydrogen bonds formed by the carboxylic acid moiety and hydrophobic interactions involving the aromatic rings, which are essential for inhibitory activity. researchgate.net For instance, the docking of a close analog, mofezolac, into the COX-1 binding site (PDB: 5WBE) highlighted specific hydrogen bond and hydrophobic interactions contributing to its inhibitory effect. researchgate.net

Furthermore, docking studies have explored the potential of related compounds against other targets. Quinoxaline-isoxazole-piperazine conjugates have been evaluated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, with docking studies demonstrating key binding interactions within the EGFR tyrosine kinase domain. nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation, saving significant time and resources.

| Compound Class | Potential Protein Target | Key Findings/Predicted Interactions | Reference |

|---|---|---|---|

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA carboxylase (ACC) | Identified potential ACC inhibitory activity through virtual screening and SAR studies. | semanticscholar.org |

| Diaryl isoxazole acetic acids (e.g., Mofezolac) | Cyclooxygenase-1 (COX-1) | Predicted binding mode involving hydrogen bonds and hydrophobic interactions with active site residues. | researchgate.net |

| Novel isoxazole derivatives | Cyclooxygenase-2 (COX-2) | Evaluated potential to block the COX-2 enzyme, guiding anti-inflammatory drug design. | frontiersin.org |

| Quinoxaline-isoxazole-piperazine conjugates | Epidermal Growth Factor Receptor (EGFR) | Demonstrated binding interactions within the EGFR tyrosine kinase active site. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.orgnih.gov By analyzing a series of compounds, QSAR studies can identify the key physicochemical properties, or "descriptors," that influence activity, such as hydrophobicity, electronics, and steric factors. nih.gov

For classes of compounds including phenoxyacetic acids and isoxazoles, QSAR has been a valuable tool. A Hansch-type QSAR analysis on phenoxyacetic acid derivatives identified positive correlations between antisickling potency and the hydrophobicity (π values) and electronic properties (σ constants) of substituents on the benzene (B151609) ring. nih.gov This suggests that increasing the lipophilicity and electron-withdrawing nature of substituents could enhance activity. nih.gov

In the context of isoxazole-containing compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. For a series of COX-1 inhibitors that included an isoxazole derivative, a 3D-QSAR model was developed that showed a strong correlation between the structural features and inhibitory activity. researchgate.net Similarly, a robust QSAR model was developed for 5-resorcinol-isoxazole derivatives as Hsp90 inhibitors, yielding excellent predictive r² values and providing 3D contour maps that guide the design of analogs with improved activity. researchgate.net These models provide a quantitative framework for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

| Compound Class | Biological Activity | QSAR Model Type | Key Findings & Statistical Parameters | Reference |

|---|---|---|---|---|

| Phenoxyacetic acid derivatives | Antisickling agents | Hansch analysis | Activity correlates positively with hydrophobic (π) and electronic (σ) parameters. (r = 0.872) | nih.gov |

| Diarylthiazole and diarylimidazole COX-1 inhibitors | COX-1 inhibition | Atom-based 3D-QSAR | Statistically significant model with good predictive power for training and test sets. | researchgate.net |

| 5-Resorcinol-isoxazole derivatives | Hsp90 inhibition | CoMFA/CoMSIA | Models showed excellent predictive r² values (CoMFA: 0.879, CoMSIA: 0.764). | researchgate.net |

| Tricyclic isoxazole derivatives | Alpha-2 adrenoreceptor affinity | ETSA and RTSA indices | Identified key atomic features influencing binding affinity and selectivity. | researchgate.net |

Pharmacophore Mapping and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based drug design methods become particularly important. Pharmacophore mapping is one such technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect. frontiersin.org

This approach has been successfully applied to isoxazole-containing scaffolds. For a series of COX-1 inhibitors, a five-point pharmacophore model (AAHRR.10) was generated, consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings. researchgate.net This model encapsulates the key interaction points necessary for binding to the COX-1 active site and can be used as a 3D query to screen virtual libraries for novel, structurally diverse inhibitors. researchgate.net

Similarly, a pharmacophore model (AADDHRX) was developed for 5-resorcinol-isoxazole derivatives acting as Hsp90 inhibitors. researchgate.net This model helps to understand the structural requirements for activity and aids in the rational design of new molecules with enhanced efficacy. researchgate.netfrontiersin.org By abstracting the key features from a set of active molecules, pharmacophore models provide a powerful blueprint for the design of new chemical entities with desired biological activity.

| Compound Class | Biological Target | Pharmacophore Model | Identified Chemical Features | Reference |

|---|---|---|---|---|

| Diarylthiazole and diarylimidazole derivatives | COX-1 | AAHRR.10 | Two Hydrogen Bond Acceptors, one Hydrophobic group, two Aromatic Rings. | researchgate.net |

| 5-Resorcinol-isoxazole derivatives | Hsp90 | AADDHRX | Two Hydrogen Bond Acceptors, two Hydrogen Bond Donors, one Hydrophobic group, one Aromatic Ring. | researchgate.net |

| Tricyclic isoxazole derivatives | Alpha-2 adrenoreceptors | Not specified | Mapped atoms and features required for selective binding to α2A and α2C subtypes. | researchgate.net |

In Silico Studies for Pharmacokinetic Properties and Lead Optimization

For novel isoxazole derivatives and related structures, computational tools are used to predict a range of properties. These include adherence to established drug-likeness guidelines such as Lipinski's Rule of Five and Veber's rule, which relate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors to oral bioavailability. nih.govnih.gov Studies on quinoxaline-isoxazole-piperazine conjugates showed that the most potent compounds adhered to these rules without any deviation, suggesting good potential for oral absorption. nih.gov

| Compound Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| Quinoxaline-isoxazole-piperazine conjugates | Drug-likeness | Potent compounds followed Lipinski, Veber, Egan, and Muegge rules. | nih.gov |

| Benzothiazole-based 1,3,4-oxadiazoles | Intestinal Absorption | Most compounds showed predicted absorption greater than 70%. | nih.gov |

| 2-Aminothiazol-4(5H)-one derivatives | Metabolism (CYP inhibition) | All tested compounds were predicted not to inhibit the CYP3A4 isoenzyme. | mdpi.com |

| Oxazole (B20620) acetic acid DGAT-1 inhibitor | Permeability & Bioavailability | Predicted extremely low Caco-2 permeability and low oral bioavailability (<10%). | nih.gov |

| Terminal acid-containing CDK9 inhibitor | Plasma Protein Binding | Demonstrated greater than 99% plasma protein binding in rat and human plasma. | nih.gov |

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets and Pathways

The therapeutic potential of a compound is intrinsically linked to its molecular targets. For 2-(4-(isoxazol-5-yl)phenoxy)acetic acid, a crucial first step in future research will be the comprehensive identification of its biological targets and the pathways it modulates.

Derivatives of phenoxy-phenyl isoxazoles have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis, which is often upregulated in various cancers. semanticscholar.org This suggests that this compound could also be investigated for its potential to target ACC and disrupt fatty acid metabolism in cancer cells.

Furthermore, other structurally related compounds containing a phenoxyacetic acid moiety have been explored for a range of biological activities, including as herbicides and antimicrobial agents. mdpi.comnih.gov This broad activity profile underscores the necessity of unbiased screening approaches, such as high-throughput screening against diverse panels of receptors, enzymes, and cell lines, to uncover novel and unexpected biological activities for this compound.

Development of Advanced Synthetic Methodologies

Efficient and versatile synthetic routes are paramount for the exploration of a compound's therapeutic potential, as they enable the generation of analogs for structure-activity relationship (SAR) studies. While specific synthetic methods for this compound are not extensively detailed, general methods for the synthesis of related isoxazole (B147169) and phenoxyacetic acid derivatives can be adapted and optimized.

Rational Design of Next-Generation Derivatives based on SAR

Once initial biological activities of this compound are identified, the next logical step is the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. This process is guided by Structure-Activity Relationship (SAR) studies.

For the related 4-phenoxy-phenyl isoxazole scaffold, SAR studies have revealed that modifications to the phenoxy and acetyl groups can significantly impact their inhibitory activity against ACC. semanticscholar.org Similarly, for this compound, systematic modifications of the isoxazole ring, the phenoxy linker, and the acetic acid moiety will be crucial. Computational modeling and molecular docking studies can be employed to predict the binding modes of these derivatives to their putative biological targets, thereby guiding the design of more potent analogs. researchgate.net A systematic SAR exploration will be key to optimizing the therapeutic potential of this chemical scaffold.

Integration of Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of "omics" data (genomics, proteomics, metabolomics) will be invaluable. These systems-level approaches can provide a comprehensive snapshot of the cellular response to compound treatment, revealing not only the primary target but also off-target effects and downstream pathway modulation.

For example, transcriptomic analysis (e.g., RNA-seq) of cells treated with the compound can identify changes in gene expression, offering clues about the pathways being affected. Proteomic studies can reveal alterations in protein levels and post-translational modifications, while metabolomics can provide insights into the metabolic reprogramming induced by the compound. While no direct omics studies on this compound are currently available, the application of these technologies will be a critical future step. This comprehensive biological understanding is essential for predicting both the efficacy and potential toxicity of new therapeutic agents, ultimately facilitating their translation into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.